N-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide
Description
Properties
IUPAC Name |
N-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3S2/c18-12-7-3-1-5-10(12)9-14-16(23)20(17(24)25-14)19-15(22)11-6-2-4-8-13(11)21/h1-9,21H,(H,19,22)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQYUKLBKOQALM-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazones with Mercaptoacetic Acid
Hydrazones derived from 2-hydroxybenzohydrazide and 2-chlorobenzaldehyde undergo cyclization with mercaptoacetic acid under acidic conditions. This method, adapted from spiro-thiazolidinone syntheses, proceeds as follows:
-
Hydrazide Preparation :
2-Hydroxybenzoic acid is converted to its hydrazide derivative via reaction with hydrazine hydrate in ethanol. -
Hydrazone Formation :
The hydrazide reacts with 2-chlorobenzaldehyde in glacial acetic acid, forming a Schiff base (hydrazone): -
Cyclization :
The hydrazone undergoes cyclization with mercaptoacetic acid in the presence of ZnCl₂ as a catalyst, yielding the thiazolidin-4-one core:
Key Conditions :
Introduction of the 2-Thioxo Group
The 2-thioxo functionality is critical for bioactivity. This moiety is introduced via two approaches:
Direct Synthesis Using Thiourea Derivatives
Reaction of 2-hydroxybenzamide with ammonium thiocyanate and 2-chlorobenzyl chloride forms a thiourea intermediate, which cyclizes with chloroacetic acid:
Conditions :
Oxidation of Thioether Precursors
Thioether-containing thiazolidinones (synthesized via Route 1) are oxidized with H₂O₂ or I₂ to introduce the thioxo group:
Knoevenagel Condensation for 5-(2-Chlorobenzylidene) Substitution
The 5-arylidene group is introduced via Knoevenagel condensation between 2-thioxo-thiazolidin-4-one and 2-chlorobenzaldehyde:
Optimized Conditions :
N-Acylation with 2-Hydroxybenzamide
The final step involves acylation of the thiazolidinone nitrogen with 2-hydroxybenzoyl chloride:
-
Activation of Carboxylic Acid :
2-Hydroxybenzoic acid is converted to its acid chloride using thionyl chloride: -
Acylation Reaction :
The thiazolidinone reacts with 2-hydroxybenzoyl chloride in anhydrous acetone with K₂CO₃:
Conditions :
Spectral Validation and Characterization
The synthesized compound is validated using:
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The chlorine atom in the benzylidene group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
N-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone ring can interact with the active sites of enzymes, inhibiting their activity. Additionally, the benzylidene group can interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinone derivatives are a well-studied class of compounds due to their diverse pharmacological activities. Below, the target compound is compared with analogues based on substituent variations, physicochemical properties, and biological relevance.
Structural Analogues and Substituent Effects
Biological Activity
N-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including anticancer properties, enzyme inhibition, and cytotoxic effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 449.89 g/mol. The compound features a thiazolidin ring, which is known for various biological activities.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidin derivatives. For instance, compounds similar to this compound have shown selective cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of thiazolidin derivatives on K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells. The results indicated that several derivatives exhibited IC50 values ranging from 8.5 µM to 15.1 µM, demonstrating significant potency compared to standard chemotherapy agents like cisplatin (21.5 µM) .
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| Compound A | K562 | 8.5 | Stronger than cisplatin |
| Compound B | HeLa | 14.9 | Comparable to cisplatin |
2. Enzyme Inhibition
Thiazolidin compounds have been investigated for their ability to inhibit specific enzymes, such as mushroom tyrosinase, which is crucial in melanin synthesis.
Research Findings:
A derivative of thiazolidin was found to be a non-competitive inhibitor of mushroom tyrosinase with an IC50 value of 3.17 µM, significantly lower than that of the standard inhibitor kojic acid (15.91 µM). This suggests that the compound could be developed as a potent skin-whitening agent .
The anticancer activity of thiazolidin derivatives is believed to involve apoptosis induction through both extrinsic and intrinsic pathways. For example, studies indicated that treatment with these compounds led to significant apoptosis in HeLa cells, contributing to their cytotoxic effects .
Q & A
Q. What are the established synthetic routes for this compound, and what critical parameters influence yield and purity?
The synthesis typically involves:
- Step 1 : Condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
- Step 2 : Cyclization with chloroacetyl chloride or α-halo ketones to construct the thiazolidinone core.
- Step 3 : Coupling with 2-hydroxybenzamide via nucleophilic substitution or amidation. Key parameters include solvent choice (e.g., ethanol or methanol), temperature control (60–80°C for cyclization), and catalysts (e.g., acetic acid) .
Q. Which analytical techniques are essential for structural validation?
- NMR Spectroscopy : Confirms Z/E isomerism of the benzylidene group and substitution patterns.
- IR Spectroscopy : Identifies thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups.
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 432.8).
- X-ray Crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtainable) .
Q. What preliminary biological activities have been reported?
- Antimicrobial : Moderate activity against Staphylococcus aureus (MIC ~32 µg/mL).
- Anticancer : IC₅₀ values of 10–25 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
- Anti-inflammatory : Inhibition of COX-2 (40–60% at 50 µM) in vitro .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps be elucidated?
- Cyclization : DFT calculations predict a nucleophilic attack by the thiosemicarbazone sulfur on the α-carbon of chloroacetyl chloride, followed by ring closure.
- Benzylidene Formation : Kinetic studies suggest base-catalyzed elimination (e.g., Knoevenagel condensation) with a transition state stabilized by resonance .
Q. What strategies optimize synthesis for scalability and reproducibility?
| Parameter | Optimal Range | Impact |
|---|---|---|
| Solvent | Anhydrous DMF | Enhances reaction rate and purity |
| Temperature | 70°C (±2°C) | Minimizes side reactions |
| Catalyst Loading | 10 mol% triethylamine | Accelerates cyclization |
| Data from iterative Design of Experiments (DoE) is critical for robustness . |
Q. How do substituent variations affect structure-activity relationships (SAR)?
| Substituent | Position | Biological Impact |
|---|---|---|
| 2-Chloro (R₁) | Benzylidene | ↑ Anticancer activity (Cl enhances electrophilicity) |
| 2-Hydroxy (R₂) | Benzamide | ↑ Solubility and COX-2 inhibition |
| Thioxo (S) vs. Oxo (O) | Thiazolidine | Thioxo improves enzyme binding affinity |
| SAR studies highlight the necessity of the 2-chloro and 2-hydroxy groups for dual activity . |
Q. How can contradictory bioactivity data across studies be resolved?
- Source 1 : Reports high anticancer activity (IC₅₀ < 10 µM) but low solubility.
- Source 2 : Finds moderate activity (IC₅₀ ~25 µM) with improved formulation. Resolution : Use standardized assays (e.g., MTT vs. ATP-based viability) and control for solvent effects (DMSO vs. PEG-400). Validate via orthogonal methods (e.g., apoptosis assays) .
Q. What molecular interactions drive its enzyme inhibition?
- Molecular Docking : The thioxo group forms hydrogen bonds with Tyr-341 in COX-2.
- MD Simulations : Hydrophobic interactions between the 2-chlorobenzylidene group and EGFR kinase domain stabilize binding (ΔG = −9.2 kcal/mol). Experimental validation via mutagenesis (e.g., EGFR T790M mutant) is recommended .
Q. What are the stability profiles under varying storage conditions?
| Condition | Degradation Pathway | Mitigation |
|---|---|---|
| High humidity (>60%) | Hydrolysis of thiazolidinone ring | Store with desiccants (silica gel) |
| Light exposure | Photooxidation of benzylidene | Use amber vials, low-temperature |
| Stability studies recommend −20°C storage in inert atmospheres . |
Q. How does this compound compare to structural analogs in terms of efficacy?
| Analog (Example) | Modification | Activity vs. Target Compound |
|---|---|---|
| 4-Chloro derivative | R₁ = 4-Cl | ↓ Anticancer (IC₅₀ ~35 µM) |
| Methoxy-substituted benzamide | R₂ = OCH₃ | Comparable COX-2 inhibition |
| Thiazolidinedione core (no thioxo) | C=O instead of C=S | Loss of kinase inhibition |
| The 2-chloro and thioxo groups are critical for dual activity . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
